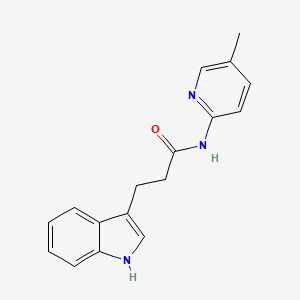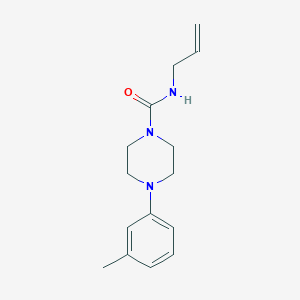![molecular formula C14H17N3O2 B7461382 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7461382.png)
1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one, also known as MI, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MI has been shown to have various biochemical and physiological effects, making it a promising candidate for drug development. In
Mécanisme D'action
The mechanism of action of 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways. 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one has been shown to inhibit the activity of histone deacetylases, which are involved in gene expression regulation. It also inhibits the activation of nuclear factor-kappa B, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one also reduces the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one is its relatively simple synthesis method, which makes it readily available for laboratory experiments. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one has shown great potential for drug development, and there are several future directions for research. One direction is to investigate the use of 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one as a treatment for various types of cancer. Another direction is to explore its potential as a treatment for neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one and to optimize its pharmacological properties.
In conclusion, 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its simple synthesis method and various biochemical and physiological effects make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one involves the reaction between 2-methyl-2,3-dihydroindole and imidazolidine-2-one in the presence of acetic anhydride. The reaction proceeds under mild conditions and yields a white crystalline product. The purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, anti-inflammatory, and antiviral properties. 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one has also been investigated as a potential treatment for Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1-[2-(2-methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-8-11-4-2-3-5-12(11)17(10)9-13(18)16-7-6-15-14(16)19/h2-5,10H,6-9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZJAHCJUUKMFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461308.png)

![3-[1-[2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461325.png)

![1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine](/img/structure/B7461334.png)

![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)
![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)


![7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one](/img/structure/B7461385.png)

